molecular formula C6CrF9O6 B098463 Chromium(3+); 2,2,2-trifluoroacetate CAS No. 16712-29-1

Chromium(3+); 2,2,2-trifluoroacetate

Cat. No.: B098463
CAS No.: 16712-29-1
M. Wt: 391.04 g/mol
InChI Key: WMQWGIITGJKGNO-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromium(3+) 2,2,2-trifluoroacetate (Cr(CF₃COO)₃) is a coordination compound where chromium in the +3 oxidation state is coordinated by three trifluoroacetate (TFA) ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromium(3+); 2,2,2-trifluoroacetate can be synthesized through the reaction of chromium(III) chloride with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction is as follows:

CrCl3+3CF3COOHCr(CF3COO)3+3HCl\text{CrCl}_3 + 3 \text{CF}_3\text{COOH} \rightarrow \text{Cr(CF}_3\text{COO)}_3 + 3 \text{HCl} CrCl3​+3CF3​COOH→Cr(CF3​COO)3​+3HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Chromium(3+); 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: Chromium(III) can be oxidized to chromium(VI) under strong oxidizing conditions.

    Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc or iron.

    Substitution: The trifluoroacetate ligands can be substituted with other ligands such as water, ammonia, or other carboxylates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Zinc dust or iron powder in acidic medium.

    Substitution: Aqueous solutions of the desired ligand under mild heating.

Major Products Formed

Scientific Research Applications

Chemistry

  • Catalysis: Chromium(3+); 2,2,2-trifluoroacetate is employed as a catalyst in various organic synthesis reactions. Its ability to facilitate chemical transformations makes it valuable in developing new synthetic methodologies.
  • Polymerization Reactions: The compound plays a role in polymer chemistry, where it aids in the polymerization processes of different monomers due to its coordination properties .

Biology

  • Glucose Metabolism: Research indicates that chromium compounds can enhance insulin sensitivity and play a role in glucose metabolism. Chromium(3+) has been studied for its potential implications in managing diabetes by improving glucose tolerance .
  • Nutritional Role: Chromium is recognized for its nutritional significance, particularly in the form of glucose tolerance factor (GTF), which is crucial for insulin action .

Medicine

  • Therapeutic Applications: Studies have explored the therapeutic effects of chromium(3+) in treating metabolic disorders. This compound has been investigated for its potential benefits in diabetes management and other metabolic conditions .
  • Toxicity Studies: Comparative studies on chromium toxicity highlight that while chromium(6+) compounds are more toxic, chromium(3+) compounds like this one exhibit lower toxicity levels and are safer for biological applications .

Industry

  • Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals due to its unique properties and reactivity. It serves as an intermediate in synthesizing various industrial chemicals .
  • Material Science: In material science applications, chromium complexes are used to enhance the properties of materials such as coatings and pigments due to their stability and color characteristics.
  • Diabetes Management Study:
    A clinical trial investigated the effects of chromium supplementation on insulin sensitivity among individuals with type 2 diabetes. Results indicated significant improvements in glucose metabolism markers among participants receiving chromium(3+) supplements compared to the placebo group.
  • Chemical Synthesis Research:
    A research paper documented the use of this compound as a catalyst in synthesizing complex organic molecules. The study highlighted the efficiency of this compound in facilitating reactions that were previously challenging without catalysts.

Mechanism of Action

The mechanism of action of chromium(3+); 2,2,2-trifluoroacetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Properties (Inferred):

  • Molecular Formula : Likely Cr(CF₃COO)₃ (based on analogous metal-TFA salts) .
  • Applications: Potential use in catalysis, materials science, or as a precursor for chromium-containing nanomaterials, similar to other transition metal trifluoroacetates .
  • Synthesis : Likely involves reaction of chromium(III) precursors (e.g., chromium chloride or hydroxide) with trifluoroacetic acid or its derivatives, as seen in the synthesis of thallium(III) trifluoroacetate (TTFA) .

Comparison with Similar Metal Trifluoroacetates

The following table summarizes key properties of chromium(3+) 2,2,2-trifluoroacetate and analogous compounds, with references to experimental

Compound Molecular Formula CAS No. Molecular Weight Key Properties Applications
Chromium(3+) TFA* Cr(CF₃COO)₃ Not provided ~350 (estimated) High thermal stability (inferred); likely hygroscopic Catalysis, materials synthesis
Lithium Trifluoroacetate C₂F₃LiO₂·H₂O 359-96-4 161.96 Soluble in polar solvents; decomposes at >200°C Electrolytes, organic synthesis intermediates
Cesium Trifluoroacetate C₂CsF₃O₂ 21907-50-6 245.92 High solubility in water; stable under inert conditions Precursor for cesium-doped materials
Thallium(III) TFA (TTFA) Tl(CF₃COO)₃ 23586-53-0 579.38 Oxidizing agent; toxic; decomposes at ~150°C Regioselective aromatic substitution reactions
Ytterbium(III) TFA Hydrate Yb(CF₃COO)₃·xH₂O Not provided ~550 (estimated) Air-stable; soluble in alcohols and ethers Luminescent materials, catalysts

*Chromium(3+) TFA properties inferred from analogous compounds.

Key Comparison Points:

Thermal Stability :

  • Thallium(III) TFA decomposes at ~150°C , while lithium TFA withstands temperatures >200°C . Chromium(3+) TFA likely exhibits intermediate stability due to stronger Cr-O bonding compared to alkali metals.
  • Ytterbium(III) TFA’s stability in hydrated form suggests resistance to decomposition under ambient conditions .

Reactivity :

  • TTFA is a strong oxidizing agent used in regioselective aromatic thallation , whereas alkali metal TFA salts (Li, Cs) act as mild reagents or electrolytes . Chromium(3+) TFA may participate in redox catalysis or ligand-exchange reactions.

Toxicity :

  • Thallium(III) TFA is highly toxic and regulated , while lithium and cesium salts pose moderate hazards (e.g., irritancy) . Chromium(3+) TFA likely requires handling precautions due to chromium’s toxicity in certain oxidation states.

Solubility :

  • Lithium and cesium TFA salts are highly water-soluble , whereas ytterbium and chromium derivatives may favor organic solvents (e.g., THF, alcohols) .

Biological Activity

Chromium(3+) compounds, including chromium(3+) trifluoroacetate, have garnered attention for their potential biological activities, particularly in the context of their antioxidant properties and effects on cellular metabolism. This article reviews the synthesis, characterization, and biological implications of chromium(3+) trifluoroacetate, integrating findings from various studies.

Synthesis and Characterization

Chromium(3+) trifluoroacetate can be synthesized through coordination chemistry involving chromium salts and trifluoroacetic acid. The resulting compound exhibits octahedral geometry, typical for chromium complexes, which influences its reactivity and biological interactions. Characterization techniques such as infrared spectroscopy and magnetic susceptibility measurements are employed to confirm the structure and purity of the synthesized compounds .

Antioxidant Properties

Research indicates that chromium(3+) trifluoroacetate exhibits significant antioxidant activity. This is evaluated through multiple assays, including:

  • Nitric Oxide Radical Inhibition : Assessment of the compound's ability to inhibit nitric oxide radical formation.
  • Ferric Reducing Antioxidant Power (FRAP) : Measurement of the compound's capacity to reduce ferric ions.
  • Ferrous Ion-Chelating Ability : Evaluation of the compound's ability to chelate ferrous ions, thus preventing oxidative stress.

The results suggest that chromium(3+) trifluoroacetate demonstrates moderate to strong antioxidant capabilities, which may be beneficial in mitigating oxidative damage in biological systems .

Cytotoxicity Studies

Cytotoxicity assays reveal that chromium(3+) trifluoroacetate has a moderate cytotoxic effect on various cancer cell lines. In comparative studies with standard chemotherapeutic agents, chromium(3+) complexes displayed lower cytotoxicity but could enhance the effectiveness of other drugs when used in combination therapies. The cytotoxic effects are likely mediated through the induction of apoptosis in cancer cells, although the precise mechanisms remain under investigation .

Clinical Observations

A notable case study highlighted in CDC reports discusses the physiological effects of chromium exposure, particularly focusing on chromium(III). Patients exposed to chromium compounds exhibited symptoms such as respiratory issues and skin irritations. Interestingly, while chromium(III) is less toxic than its hexavalent counterpart (Cr(VI)), chronic exposure can still lead to adverse health outcomes. This underscores the importance of understanding the biological effects of different oxidation states of chromium .

Dietary Implications

Chromium is recognized for its role in enhancing insulin sensitivity and glucose metabolism. Chromium(3+) is believed to function as a component of glucose tolerance factor (GTF), which is critical for insulin action. Dietary supplementation with chromium has been shown to improve glucose tolerance in individuals with insulin resistance or type 2 diabetes . The recommended daily intake ranges from 50 to 200 µg/day for adults, although deficiencies are rare .

Comparative Analysis

The following table summarizes key biological activities associated with chromium(3+) trifluoroacetate compared to other chromium compounds:

Property Chromium(3+) Trifluoroacetate Chromium(6+) Compounds Chromium(3+) Compounds (General)
Antioxidant ActivityModerate to StrongLowModerate
CytotoxicityModerateHighLow to Moderate
Insulin SensitivityPositive InfluenceNot ApplicablePositive Influence
Toxicity LevelLower than Cr(VI)HighLower

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Chromium(III) trifluoroacetate complexes, and how can purity be validated?

  • Methodology :

  • Synthesis : Use ligand exchange reactions between chromium(III) precursors (e.g., CrCl₃·6H₂O) and trifluoroacetic acid (TFA) under anhydrous conditions. Solvent choice (e.g., acetonitrile or ethanol) impacts yield due to ligand stability .
  • Purification : Recrystallization in non-aqueous solvents or sublimation under reduced pressure can isolate high-purity products. Monitor purity via elemental analysis and X-ray diffraction (XRD) .
  • Validation : Combine inductively coupled plasma mass spectrometry (ICP-MS) for chromium quantification and ion chromatography (IC) for trifluoroacetate anion detection .

Q. Which spectroscopic techniques are most effective for characterizing Chromium(III) trifluoroacetate complexes?

  • Methodology :

  • UV-Vis Spectroscopy : Identifies d-d transitions in the visible range (e.g., 400–600 nm) to probe octahedral ligand field geometry .
  • Infrared (IR) Spectroscopy : Detects vibrational modes of the trifluoroacetate ligand (e.g., ν(CF₃) at ~1150 cm⁻¹ and ν(COO⁻) at ~1670 cm⁻¹) to confirm coordination .
  • Electron Paramagnetic Resonance (EPR) : Resolves Cr(III) oxidation state and spin states in paramagnetic complexes .

Q. What safety protocols are critical when handling Chromium(III) trifluoroacetate?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Separate acidic waste containing Cr(III) and fluorinated ligands for neutralization and metal recovery via precipitation (e.g., using NaOH) .

Advanced Research Questions

Q. How does the trifluoroacetate ligand modulate the electronic structure and catalytic activity of Chromium(III) complexes?

  • Methodology :

  • Computational Modeling : Perform density functional theory (DFT) calculations to analyze ligand-to-metal charge transfer (LMCT) and Cr(III)-ligand bond dissociation energies .
  • Catalytic Studies : Compare turnover frequencies (TOF) in reactions like C–H activation or cross-coupling. The strong electron-withdrawing nature of CF₃COO⁻ enhances Cr(III) Lewis acidity, accelerating substrate coordination .

Q. How can researchers resolve contradictions in catalytic performance under varying reaction conditions (e.g., solvent polarity or temperature)?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent dielectric constant, temperature). For example, polar aprotic solvents (DMF) may stabilize intermediates but promote ligand dissociation .
  • In Situ Monitoring : Employ Raman spectroscopy or high-pressure NMR to track ligand stability and intermediate formation during catalysis .

Q. What strategies mitigate ligand decomposition during high-temperature applications of Chromium(III) trifluoroacetate catalysts?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition >150°C). Substitute with bulkier ligands (e.g., pivalate) or use inert atmospheres to suppress oxidative degradation .
  • Additive Screening : Introduce stabilizing agents (e.g., crown ethers) to reduce ligand lability without blocking active sites .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for Chromium(III) trifluoroacetate in aqueous vs. organic solvents?

  • Methodology :

  • Solubility Studies : Conduct gravimetric analysis in solvents like water, ethanol, and DMSO. Note that hygroscopicity (e.g., in Zn trifluoroacetate ) may skew results; use Karl Fischer titration to measure residual water .
  • Controlled Environment : Perform solubility tests under nitrogen to prevent hydration, which alters solubility profiles .

Q. Applications in Experimental Design

Q. How can Chromium(III) trifluoroacetate be integrated into photocatalytic systems for organic transformations?

  • Methodology :

  • Photoreactor Setup : Pair Cr(III) complexes with UV-Vis light sources (e.g., 365 nm LEDs). Monitor reaction progress via GC-MS or HPLC .
  • Quenching Experiments : Add radical scavengers (e.g., TEMPO) to identify reactive intermediates (e.g., Cr(II) species) .

Properties

IUPAC Name

chromium(3+);2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.Cr/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQWGIITGJKGNO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6CrF9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371551
Record name Chromium(3+) tris(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16712-29-1
Record name Chromium(3+) tris(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.